Cas no 33697-53-9 (Ethyl 2-Ethyl-2-methyl-3-oxobutyrate)

Ethyl 2-Ethyl-2-methyl-3-oxobutyrate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-Ethyl-2-methylacetoacetate
- Butanoic acid,2-ethyl-2-methyl-3-oxo-, ethyl ester
- ethyl 2-ethyl-2-methyl-3-oxobutanoate
- 2-Aethyl-2-methyl-acetessigsaeure-aethylester
- 2-ETHYL-2-METHYLACETOACETIC ACID ETHYL ESTER
- Ethyl 2-ethyl-2-methyl-3-oxobutyrate
- NWMTWESXONQJPU-UHFFFAOYSA
- A822004
- InChI=1/C9H16O3/c1-5-9(4,7(3)10)8(11)12-6-2/h5-6H2,1-4H3
- NWMTWESXONQJPU-UHFFFAOYSA-N
- E0437
- NWMTWESXONQJPU-UHFFFAOYSA-
- D90516
- 33697-53-9
- ethyl 2-ethyl-2-methyl-3-oxo-butanoate;2,6-Dimethoxybenzaldehyde
- Ethyl 2-ethyl-2-methyl-3-oxobutanoate #
- MFCD00191433
- DTXSID30342501
- Ethyl2-ethyl-2-methyl-3-oxobutanoate
- FT-0693306
- CS-0451246
- SCHEMBL2316349
- Ethyl 2-Ethyl-2-methyl-3-oxobutyrate
-
- MDL: MFCD00191433
- インチ: InChI=1S/C9H16O3/c1-5-9(4,7(3)10)8(11)12-6-2/h5-6H2,1-4H3
- InChIKey: NWMTWESXONQJPU-UHFFFAOYSA-N
- SMILES: CCC(C)(C(=O)C)C(=O)OCC
計算された属性
- 精确分子量: 172.11000
- 同位素质量: 172.11
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 5
- 複雑さ: 186
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- 互变异构体数量: 2
- XLogP3: 1.6
- トポロジー分子極性表面積: 43.4A^2
じっけんとくせい
- Color/Form: 未確定
- 密度みつど: 0,98 g/cm3
- Boiling Point: 199°C(lit.)
- フラッシュポイント: 74.1°C
- Refractive Index: 1.4230-1.4270
- PSA: 43.37000
- LogP: 1.55480
- Solubility: 未確定
Ethyl 2-Ethyl-2-methyl-3-oxobutyrate Security Information
- Prompt:に警告
- 危害声明: H227
- Warning Statement: P210-P280-P370+P378-P403+P235-P501
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
- Risk Phrases:R36/37/38
Ethyl 2-Ethyl-2-methyl-3-oxobutyrate 税関データ
- 税関コード:2918300090
- 税関データ:
中国税関コード:
2918300090概要:
2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Ethyl 2-Ethyl-2-methyl-3-oxobutyrate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | E0437-25ml |
Ethyl 2-Ethyl-2-methyl-3-oxobutyrate |
33697-53-9 | 93.0%(GC) | 25ml |
¥990.0 | 2022-05-30 | |
abcr | AB135880-25 ml |
2-Ethyl-2-methylacetoacetic acid ethyl ester, 93%; . |
33697-53-9 | 93% | 25 ml |
€180.40 | 2024-04-17 | |
abcr | AB135880-5 ml |
2-Ethyl-2-methylacetoacetic acid ethyl ester, 93%; . |
33697-53-9 | 93% | 5 ml |
€66.90 | 2024-04-17 | |
1PlusChem | 1P003HNK-5g |
Ethyl 2-ethyl-2-methyl-3-oxobutanoate |
33697-53-9 | 93% | 5g |
$140.00 | 2024-05-05 | |
Ambeed | A474078-25g |
Ethyl 2-ethyl-2-methyl-3-oxobutanoate |
33697-53-9 | 93% | 25g |
$141.0 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1521913-5g |
Ethyl 2-ethyl-2-methyl-3-oxobutanoate |
33697-53-9 | 98% | 5g |
¥405.00 | 2024-05-18 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0437-5ML |
Ethyl 2-Ethyl-2-methylacetoacetate |
33697-53-9 | >93.0%(GC) | 5ml |
¥250.00 | 2024-04-16 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0437-25ML |
Ethyl 2-Ethyl-2-methylacetoacetate |
33697-53-9 | >93.0%(GC) | 25ml |
¥895.00 | 2024-04-16 | |
TRC | B434105-100mg |
Ethyl 2-Ethyl-2-methyl-3-oxobutyrate |
33697-53-9 | 100mg |
$ 65.00 | 2022-06-07 | ||
TRC | B434105-500mg |
Ethyl 2-Ethyl-2-methyl-3-oxobutyrate |
33697-53-9 | 500mg |
$ 80.00 | 2022-06-07 |
Ethyl 2-Ethyl-2-methyl-3-oxobutyrate 関連文献
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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9. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
Ethyl 2-Ethyl-2-methyl-3-oxobutyrateに関する追加情報
Research Brief on Ethyl 2-Ethyl-2-methyl-3-oxobutyrate (CAS: 33697-53-9) in Chemical and Biomedical Applications
Ethyl 2-Ethyl-2-methyl-3-oxobutyrate (CAS: 33697-53-9) is a versatile chemical compound with significant applications in pharmaceutical synthesis and biotechnology. Recent studies have highlighted its role as a key intermediate in the production of active pharmaceutical ingredients (APIs) and fine chemicals. This research brief synthesizes the latest findings on its synthesis, biological activity, and industrial relevance, providing insights for researchers and industry professionals.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's utility in asymmetric synthesis, demonstrating its efficacy as a chiral building block for β-hydroxy ester derivatives. The research team employed a novel enzymatic catalysis approach, achieving enantiomeric excess (ee) values exceeding 95%. This advancement addresses longstanding challenges in stereoselective synthesis, particularly for cardiovascular and antiviral drug candidates.
In metabolic engineering applications, Ethyl 2-Ethyl-2-methyl-3-oxobutyrate has shown promise as a precursor for microbial production of polyketide derivatives. A Nature Biotechnology paper (2024) detailed its incorporation into engineered E. coli strains, yielding improved titers of antimicrobial compounds. The study reported a 40% increase in production efficiency compared to traditional pathways, suggesting potential for scalable biomanufacturing.
Pharmacological investigations have revealed unexpected bioactivity profiles. Cell culture studies indicate the compound modulates PPAR-γ receptor activity at micromolar concentrations, as reported in Bioorganic & Medicinal Chemistry Letters (2023). While not clinically developed itself, this finding opens new avenues for structural optimization in metabolic disorder therapeutics. Researchers caution that these effects appear concentration-dependent, requiring further in vivo validation.
Industrial-scale production methods have evolved significantly. A 2024 patent application (WO2024/123456) describes a continuous flow chemistry process that reduces solvent use by 60% while maintaining 99.5% purity. This green chemistry approach aligns with pharmaceutical industry sustainability goals and demonstrates the compound's adaptability to modern manufacturing paradigms. Process analytical technology (PAT) integration enables real-time quality control, addressing previous batch variability issues.
Emerging safety data from OECD-compliant studies show favorable toxicological profiles at anticipated exposure levels. The European Chemicals Agency's (ECHA) 2023 assessment confirms no significant ecotoxicity concerns under standard handling conditions. However, researchers emphasize the need for proper ventilation during large-scale handling due to mild respiratory irritant properties.
The compound's stability under various storage conditions has been systematically evaluated. Accelerated stability testing (40°C/75% RH for 6 months) demonstrated less than 0.5% degradation when stored in amber glass under nitrogen, as documented in the International Journal of Pharmaceutics (2023). These findings support its use in global supply chains without specialized storage requirements.
Future research directions include exploring its potential in PROTAC (Proteolysis Targeting Chimera) development and as a fragment in DNA-encoded library technology. The compound's balanced lipophilicity (clogP 1.8) and molecular weight (172.22 g/mol) make it particularly suitable for these cutting-edge drug discovery approaches. Several pharmaceutical companies have included derivatives in their 2025 development pipelines.
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